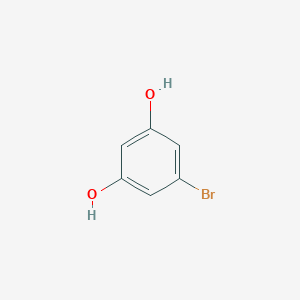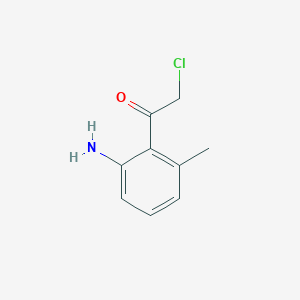
4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid (DMABN) is a chemical compound that belongs to the family of bisphosphonates. It is a potent inhibitor of bone resorption and has been extensively studied for its therapeutic potential in treating bone-related diseases such as osteoporosis and bone metastases.
Mecanismo De Acción
4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid inhibits bone resorption by binding to hydroxyapatite crystals, the mineral component of bone tissue. It also inhibits the activity of osteoclasts by inducing apoptosis, or programmed cell death. 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has been shown to inhibit the formation of osteoclasts from their precursors, as well as the resorptive activity of mature osteoclasts. 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has also been shown to inhibit the activity of farnesyl pyrophosphate synthase, an enzyme involved in the mevalonate pathway, which is essential for osteoclast function.
Biochemical and Physiological Effects:
4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has been shown to increase bone mineral density and reduce bone turnover in animal models and human clinical trials. It has also been shown to reduce the incidence of bone fractures in postmenopausal women with osteoporosis. 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has been shown to have anti-tumor activity in animal models of bone metastases, and has been investigated for its potential in treating other types of cancer. 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has also been shown to have anti-inflammatory and antioxidant effects, making it a potential treatment for other diseases such as atherosclerosis and periodontitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid is a potent inhibitor of bone resorption and has been extensively studied for its therapeutic potential in treating bone-related diseases. However, 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has some limitations for lab experiments. It is a highly reactive compound and can easily form complexes with other molecules, which can interfere with its activity. 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid is also relatively insoluble in water, which can make it difficult to administer in animal studies. In addition, 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid. One area of interest is the development of more potent and selective bisphosphonates for the treatment of bone-related diseases. Another area of interest is the investigation of the anti-tumor activity of 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid in other types of cancer. 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has also been investigated for its potential in treating other diseases such as atherosclerosis and periodontitis, and further research is needed to determine its effectiveness in these conditions. Finally, the development of new delivery systems for 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid may improve its effectiveness as a therapeutic agent.
Métodos De Síntesis
4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid can be synthesized by reacting 1-hydroxybutylidene-1,1-diphosphonic acid (HBDP) with dimethylamine in the presence of a catalyst. The reaction proceeds at room temperature and yields 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid as a white crystalline solid. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has been extensively studied for its therapeutic potential in treating bone-related diseases. It has been shown to inhibit bone resorption by targeting osteoclasts, the cells responsible for breaking down bone tissue. 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has also been shown to have anti-tumor activity, making it a potential treatment for bone metastases. In addition, 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has been investigated for its potential in treating other diseases such as atherosclerosis and periodontitis.
Propiedades
Número CAS |
104361-73-1 |
|---|---|
Nombre del producto |
4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid |
Fórmula molecular |
C6H17NO7P2 |
Peso molecular |
277.15 g/mol |
Nombre IUPAC |
[4-(dimethylamino)-1-hydroxy-1-phosphonobutyl]phosphonic acid |
InChI |
InChI=1S/C6H17NO7P2/c1-7(2)5-3-4-6(8,15(9,10)11)16(12,13)14/h8H,3-5H2,1-2H3,(H2,9,10,11)(H2,12,13,14) |
Clave InChI |
VYDQNPISZFUMRU-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC(O)(P(=O)(O)O)P(=O)(O)O |
SMILES canónico |
CN(C)CCCC(O)(P(=O)(O)O)P(=O)(O)O |
Otros números CAS |
104361-73-1 |
Sinónimos |
4-N,N-dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid 4Me2ABD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Acetylphenyl)sulfonyl]aniline](/img/structure/B24730.png)
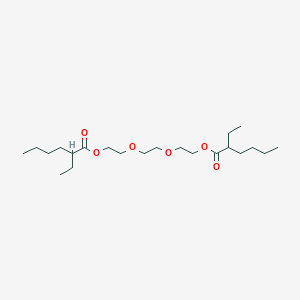
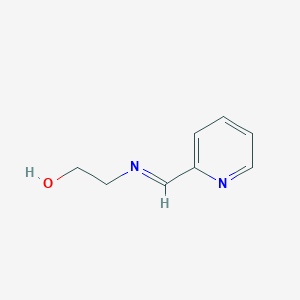
![4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B24739.png)
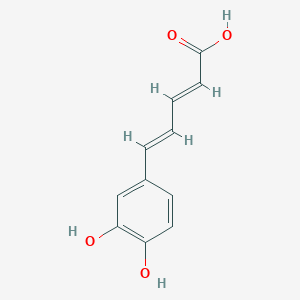
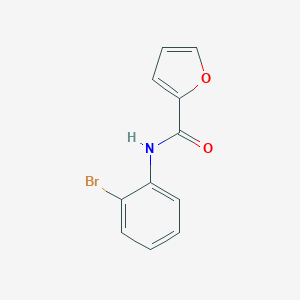
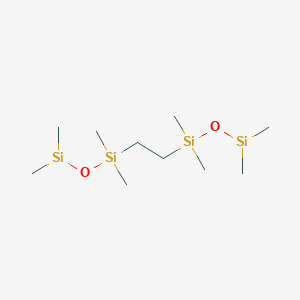
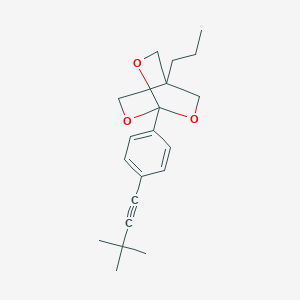
![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B24752.png)
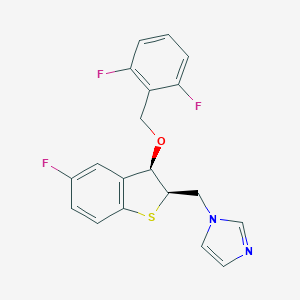
![[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate](/img/structure/B24755.png)
